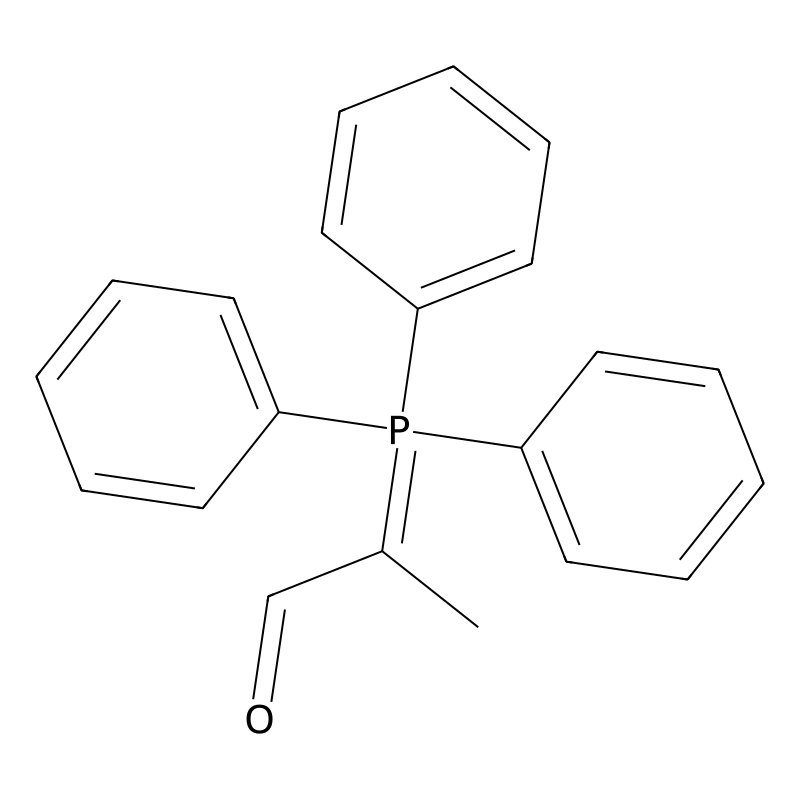2-(Triphenylphosphoranylidene)propionaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Wittig Reaction:
- One of the primary applications of 2-(Triphenylphosphoranylidene)propionaldehyde is as a reactant in the Wittig reaction . This reaction allows for the controlled formation of new carbon-carbon double bonds (alkenes) between an aldehyde or ketone and a stabilized carbanion derived from the phosphoranylidene group. The reaction is particularly useful for introducing specific carbon chains and functionalities into organic molecules.
Synthesis of Alkenes:
- By reacting 2-(Triphenylphosphoranylidene)propionaldehyde with various carbonyl compounds (aldehydes and ketones), researchers can synthesize a wide range of alkenes with defined structures. This versatility makes it a valuable tool for organic synthesis in various research fields, including medicinal chemistry, materials science, and natural product synthesis.
Study of Reaction Mechanisms:
- The Wittig reaction and related olefination processes involving 2-(Triphenylphosphoranylidene)propionaldehyde are well-studied reactions in organic chemistry. Researchers use this reaction system to investigate the mechanisms of nucleophilic addition reactions and the factors influencing their selectivity. This knowledge is crucial for the development of new and improved methods for organic synthesis.
Development of New Reagents and Catalysts:
- The success of 2-(Triphenylphosphoranylidene)propionaldehyde in the Wittig reaction has inspired the development of new and improved phosphorane-based reagents and catalysts for olefination reactions. These novel reagents offer advantages like increased reactivity, improved functional group tolerance, and asymmetric synthesis capabilities, further expanding the toolbox for organic chemists.
2-(Triphenylphosphoranylidene)propionaldehyde is an organic compound with the molecular formula and a molecular weight of 318.35 g/mol. It appears as a white to light beige crystalline powder and is known for its distinctive phosphorus-containing structure, which includes a triphenylphosphoranylidene group attached to a propionaldehyde moiety. The compound is recognized for its utility in various synthetic organic chemistry applications, particularly in asymmetric synthesis and as a reagent in several
In the Wittig reaction, the ylide character (nucleophilic carbanion) of the triphenylphosphoranylidene group in TPP attacks the electrophilic carbon atom of the carbonyl compound. This leads to the formation of a new carbon-carbon double bond (alkene) and the expulsion of triphenylphosphine oxide [].
- Wittig Reaction: It acts as a phosphorane in the formation of alkenes through the reaction with carbonyl compounds.
- Horner-Wadsworth-Emmons Olefination: It is used to synthesize alkenes from aldehydes or ketones, facilitating the construction of complex molecules.
- Stereoselective Synthesis: It plays a role in the asymmetric synthesis of various natural products, including hispidanin A and phorboxazole A, through oxidative alkoxylation and hetero Diels-Alder reactions .
- Synthesis of Antitumor Agents: The compound has been employed in the preparation of acitretin analogs, which exhibit antitumor activity .
Research indicates that 2-(Triphenylphosphoranylidene)propionaldehyde exhibits biological activities that are significant for medicinal chemistry. Notably, it has been involved in the synthesis of compounds with potential antitumor properties, such as acitretin analogs and macrosphelide analogs that induce apoptosis. These findings suggest its relevance in developing therapeutic agents targeting cancer cells .
The synthesis of 2-(Triphenylphosphoranylidene)propionaldehyde typically involves:
- Formation of Phosphoranylidene: The reaction of triphenylphosphine with an appropriate aldehyde or ketone under controlled conditions.
- Condensation Reactions: Utilizing various condensation techniques to attach the propionaldehyde component to the triphenylphosphoranylidene structure.
- Purification: The final product is usually purified through recrystallization or chromatography to achieve high purity levels (≥ 98%) suitable for further applications .
This compound finds applications in several fields:
- Organic Synthesis: As a versatile reagent for synthesizing complex organic molecules.
- Medicinal Chemistry: In developing new drugs, particularly those targeting cancer through mechanisms involving apoptosis.
- Material Science: Potential use in creating novel materials due to its unique chemical properties .
Interaction studies involving 2-(Triphenylphosphoranylidene)propionaldehyde focus on its reactivity with various substrates in organic synthesis. Such studies often explore how this compound can facilitate bond formation and influence stereochemistry in synthetic pathways. Additionally, its interactions with biological systems are being investigated to understand its potential therapeutic mechanisms and efficacy against cancer cells .
Several compounds share structural or functional similarities with 2-(Triphenylphosphoranylidene)propionaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Triphenylphosphine | 603-35-0 | A common reagent used in organic synthesis. |
| Phosphorane (general class) | N/A | A class of compounds featuring phosphorus; often used in olefination reactions. |
| Benzylideneacetone | 122-57-6 | Contains an α,β-unsaturated carbonyl; used similarly in organic synthesis. |
| Phenylacetaldehyde | 100-52-7 | An aromatic aldehyde that can participate in similar reactions. |
Uniqueness
What sets 2-(Triphenylphosphoranylidene)propionaldehyde apart is its specific combination of a triphenylphosphoranylidene group with a propionaldehyde moiety, allowing it to function effectively as both a nucleophile and an electrophile in various







